molecular formula C8H6BrN3S B12312057 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine

5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B12312057
M. Wt: 256.12 g/mol
InChI Key: MUIAPFGDKVRNJW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with thiocarbohydrazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

IUPAC Name

5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)

InChI Key

MUIAPFGDKVRNJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)Br

Origin of Product

United States

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